Pent-4-en-1-yl 3-oxobutanoate
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Overview
Description
Pent-4-en-1-yl 3-oxobutanoate is an organic compound with the molecular formula C9H14O3. It is a derivative of butanoic acid and features both an ester and an alkene functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-en-1-yl 3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxobutanoic acid with pent-4-en-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Pent-4-en-1-yl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Pent-4-en-1-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pent-4-en-1-yl 3-oxobutanoate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the ester group is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Pent-4-en-1-yl acetate: Similar structure but lacks the carbonyl group.
3-oxobutanoic acid: Lacks the alkene and ester groups.
Pent-4-en-1-ol: Lacks the ester and carbonyl groups.
Uniqueness
Pent-4-en-1-yl 3-oxobutanoate is unique due to the presence of both an alkene and an ester functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Properties
CAS No. |
61363-94-8 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
pent-4-enyl 3-oxobutanoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-12-9(11)7-8(2)10/h3H,1,4-7H2,2H3 |
InChI Key |
CPFYILZTKOOEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCCC=C |
Origin of Product |
United States |
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